4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F2N4/c10-7-15-8(11)17-9(16-7)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDBPRSHHOBNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194996 | |
| Record name | 4,6-Dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-51-2 | |
| Record name | 4,6-Dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 2,4-difluoroaniline with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with the amino group from 2,4-difluoroaniline. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while hydrolysis can produce amines and other by-products.
Scientific Research Applications
4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence :
- Electron-Withdrawing Groups (EWGs) : The 2,4-difluorophenyl group in the target compound introduces moderate electron withdrawal due to fluorine’s inductive effect. This contrasts with stronger EWGs like the 4-nitrophenyl group in antimalarial derivatives, which enhances reactivity in nucleophilic substitution reactions .
- Heterocyclic Substituents : Pyridine (e.g., in 6a/6b ) or morpholine substituents alter solubility and hydrogen-bonding capacity, impacting bioavailability. For example, the pyridine derivatives in showed promising in vitro activity against multiple sclerosis .
- Chlorine vs. Fluorine : Anilazine’s 2-chlorophenyl group contributes to its fungicidal activity by enhancing lipophilicity and membrane penetration . The target compound’s 2,4-difluorophenyl group may offer similar advantages with improved metabolic stability due to fluorine’s resistance to oxidation.
Physicochemical Properties
- Melting Points : Pyridine-substituted analogs exhibit higher melting points (256–260°C) compared to Anilazine, likely due to stronger intermolecular interactions (e.g., hydrogen bonding via pyridine nitrogen) .
- Crystal Packing : Anilazine forms 2D networks via Cl–Cl contacts and weak C–H···N bonds, which stabilize its crystal lattice . Similar interactions may occur in the target compound, though fluorine’s smaller size could reduce van der Waals forces.
Biological Activity
4,6-Dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine is a member of the triazine family, characterized by its unique chemical structure that includes two chlorine atoms and a difluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals.
Chemical Structure and Properties
The molecular formula for this compound is CHClFN. The compound features:
- Triazine ring : A six-membered ring containing three nitrogen atoms.
- Chlorine substituents : Located at the 4 and 6 positions of the triazine ring.
- Difluorophenyl group : Attached to the nitrogen at position 2.
Antimicrobial Activity
Triazine derivatives are known for their antimicrobial properties. For instance, studies have shown that similar compounds exhibit inhibitory effects against various bacterial strains and fungi. The presence of halogen atoms often enhances these activities due to increased lipophilicity and reactivity.
Herbicidal Properties
Triazines are widely recognized as herbicides. Compounds like atrazine have been extensively studied for their ability to inhibit photosynthesis in plants. It is hypothesized that this compound may exhibit similar herbicidal properties due to its structural characteristics.
Structure-Activity Relationship (SAR)
The biological activity of triazine derivatives is heavily influenced by their structural components. Key findings from SAR studies include:
- Substituent Effects : The introduction of electronegative groups (like fluorine and chlorine) can enhance biological activity by modifying the electronic properties of the molecule.
- Ring Modifications : Alterations in the triazine ring can lead to variations in potency and selectivity against target organisms.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
-
Antimicrobial Efficacy :
- A study on similar triazine compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
- The minimum inhibitory concentration (MIC) values for these compounds ranged from 50 µg/mL to 200 µg/mL depending on the specific structure and substituents.
- Herbicidal Activity :
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). In a typical procedure, 2,4-difluoroaniline is reacted with cyanuric chloride in a polar aprotic solvent (e.g., THF or CH₂Cl₂) at 0–25°C, using Hünig’s base (N,N-diisopropylethylamine) to scavenge HCl. For example, reports a 60% yield at 25°C for a similar triazine derivative, while lower temperatures (0°C) minimize side reactions. Purification via silica gel chromatography with heptane/ethyl acetate gradients is standard .
Q. How can structural characterization of this triazine derivative be performed to confirm regioselectivity and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regioselectivity. The and NMR spectra should show distinct signals for the triazine ring (e.g., δ 160–170 ppm for ) and aryl protons (e.g., δ 6.8–8.5 ppm for ). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 317.1319 [M+H] for a related compound in ). UPLC with UV detection (>99% purity) ensures analytical purity .
Q. What crystallization techniques are suitable for obtaining single crystals of this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of a saturated solution in a 1:1 mixture of ethyl acetate and hexane at 4°C is effective. For related triazines (e.g., anilazine), triclinic crystal systems (space group ) with Cl···Cl contacts (3.42 Å) and weak C–H···N hydrogen bonds are observed. Synchrotron radiation or low-temperature (100 K) data collection enhances resolution .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this triazine derivative?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set calculate molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO). highlights that inclusion of exact exchange terms improves thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol). Solvent effects (e.g., PCM model) refine predictions for reaction pathways in polar media .
Q. What strategies mitigate conflicting spectroscopic data during structural elucidation, such as ambiguous NOE correlations?
- Methodological Answer : Combine heteronuclear 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the triazine C-2 and the aryl NH proton confirm substitution patterns. If crystallography is impractical, compare experimental shifts with DFT-calculated values (e.g., using Gaussian09) to resolve ambiguities .
Q. How does the substituent pattern (2,4-difluorophenyl vs. 2-chlorophenyl) influence biological activity in triazine-based inhibitors?
- Methodological Answer : Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to chlorine. In , fluorinated triazines showed enhanced binding to cysteine proteases (e.g., cruzain IC < 1 µM). SAR studies should assess substituent effects via in vitro assays (e.g., enzyme inhibition) and pharmacokinetic profiling (e.g., logP, plasma stability) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for triazine syntheses under similar conditions?
- Methodological Answer : Variability arises from differences in stoichiometry (e.g., 1:1 vs. 1:2 amine/cyanuric chloride ratios) and workup protocols. reports 23% yield for a triazine with 79% purity, while achieves 60% yield with >99% purity via optimized column chromatography. Systematic screening of bases (e.g., KCO vs. Hünig’s base) and reaction times (2–6 hours) is recommended .
Q. Why do computational models sometimes fail to predict crystallographic packing patterns?
- Methodological Answer : DFT often neglects weak intermolecular interactions (e.g., π-π stacking, Cl···Cl contacts) critical for crystal packing. For anilazine ( ), van der Waals corrections and Hirshfeld surface analysis improve agreement between calculated and observed structures. Molecular dynamics simulations incorporating solvent effects further refine predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
